Sodium 8-quinaldinesulfonate
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Overview
Description
Sodium 8-quinaldinesulfonate is an organic compound with the molecular formula C10H8NO3S.Na and a molecular weight of 245.23 g/mol. It is a versatile compound extensively studied for its various properties and applications in science and industry. This compound is known for its stability and solubility in water, making it useful in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 8-quinaldinesulfonate can be synthesized through several methods. One common synthetic route involves the sulfonation of 8-quinaldine with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the purity and yield of the product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation reactors where 8-quinaldine is treated with sulfuric acid under controlled conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the sodium salt. The product is purified through crystallization and filtration processes to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Sodium 8-quinaldinesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinaldine derivatives.
Scientific Research Applications
Sodium 8-quinaldinesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It serves as a fluorescent probe in biological assays and imaging studies.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 8-quinaldinesulfonate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical properties. These interactions can influence various biochemical pathways, making it useful in both research and industrial applications.
Comparison with Similar Compounds
Quinolone: A versatile therapeutic compound class known for its antimicrobial properties.
Quinoline: An essential heterocyclic compound with applications in drug discovery and industrial chemistry.
Comparison: Sodium 8-quinaldinesulfonate is unique due to its sulfonate group, which imparts distinct chemical properties compared to other quinoline and quinolone derivatives. This makes it particularly useful in applications requiring high solubility and stability in aqueous solutions.
Properties
IUPAC Name |
sodium;2-methylquinoline-8-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S.Na/c1-7-5-6-8-3-2-4-9(10(8)11-7)15(12,13)14;/h2-6H,1H3,(H,12,13,14);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXCCMTUQLRGDC-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S(=O)(=O)[O-])C=C1.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83848-52-6 |
Source
|
Record name | Sodium 8-quinaldinesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083848526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | sodium 2-methylquinoline-8-sulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM 8-QUINALDINESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3OZJ90I5W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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